molecular formula C33H58N7O17P3S B1204266 COENZYME A,S-DODECANOATE

COENZYME A,S-DODECANOATE

Cat. No.: B1204266
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-IIZVUBDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .

Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .

Scientific Research Applications

Lauroyl Coenzyme A has a wide range of applications in scientific research, including:

Mechanism of Action

Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .

Comparison with Similar Compounds

Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .

Properties

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1

InChI Key

YMCXGHLSVALICC-IIZVUBDFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, lauroyl-
dodecanoyl-CoA
lauroyl-CoA
lauroyl-coenzyme A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.